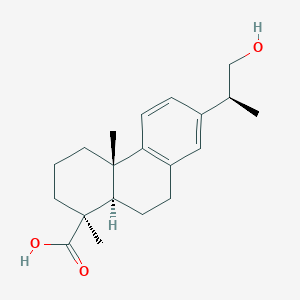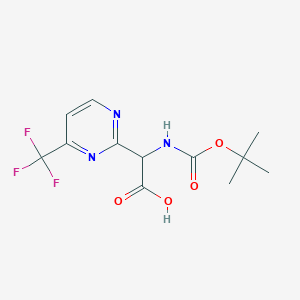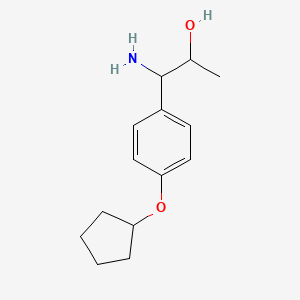
(6-(Chloromethyl)pyridin-2-yl)methanol
Descripción general
Descripción
(6-(Chloromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group at the 6th position and a hydroxymethyl group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Chloromethyl)pyridin-2-yl)methanol typically involves the chloromethylation of 2-pyridinemethanol. One common method includes the reaction of 2-pyridinemethanol with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is carried out under acidic conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often produced in large quantities for use as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Análisis De Reacciones Químicas
Types of Reactions
(6-(Chloromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 6-(Chloromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Methylpyridin-2-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-(Chloromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of (6-(Chloromethyl)pyridin-2-yl)methanol depends on its application. In biological systems, it may act as an enzyme inhibitor or modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
6-Methylpyridin-2-ylmethanol: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
2-Pyridinemethanol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
(6-(Chloromethyl)pyridin-2-yl)methanol is unique due to the presence of both chloromethyl and hydroxymethyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
[6-(chloromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVNUFUCACLJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292950 | |
| Record name | 6-(Chloromethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-00-0 | |
| Record name | 6-(Chloromethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)

![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)





![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)


